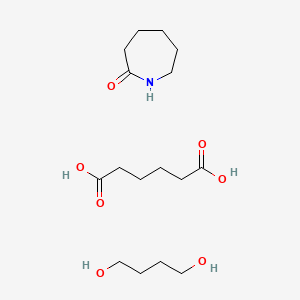
Azepan-2-one;butane-1,4-diol;hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one is a complex polymer known for its versatile applications in various industries. This compound is a type of polyester that combines hexanedioic acid, 1,4-butanediol, and hexahydro-2H-azepin-2-one, resulting in a material with unique properties such as high durability, flexibility, and resistance to various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one typically involves a polycondensation reaction. This process includes the following steps:
Esterification: Hexanedioic acid reacts with 1,4-butanediol to form an ester intermediate.
Polycondensation: The ester intermediate undergoes polycondensation with hexahydro-2H-azepin-2-one under controlled temperature and pressure conditions to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process is optimized for temperature, pressure, and catalyst use to achieve efficient polymerization.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others, modifying its characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of high-performance coatings, adhesives, and flexible packaging materials.
Wirkmechanismus
The mechanism by which hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form stable bonds with other molecules, enhancing its durability and resistance to environmental factors. The pathways involved include:
Polymerization: The formation of long polymer chains through polycondensation reactions.
Cross-linking: The creation of cross-linked networks that enhance the material’s mechanical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Similar in structure but differs in the diol component, leading to variations in properties.
Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol: Another variant with different diol, affecting its flexibility and thermal stability.
Uniqueness
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one is unique due to the inclusion of hexahydro-2H-azepin-2-one, which imparts specific mechanical and chemical properties that are not present in other similar polymers. This makes it particularly suitable for applications requiring high durability and resistance to harsh conditions.
Eigenschaften
CAS-Nummer |
61256-56-2 |
|---|---|
Molekularformel |
C16H31NO7 |
Molekulargewicht |
349.42 g/mol |
IUPAC-Name |
azepan-2-one;butane-1,4-diol;hexanedioic acid |
InChI |
InChI=1S/C6H11NO.C6H10O4.C4H10O2/c8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI-Schlüssel |
RZSGVMUWWFSIOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)NCC1.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Verwandte CAS-Nummern |
61256-56-2 66139-31-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
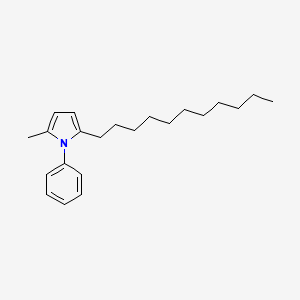
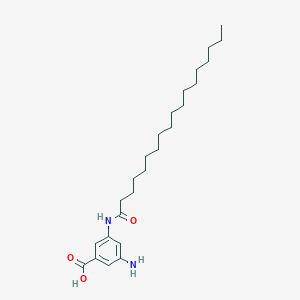
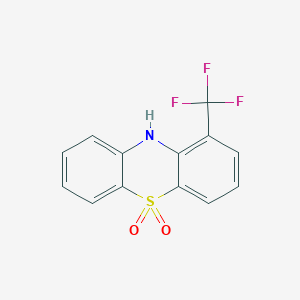


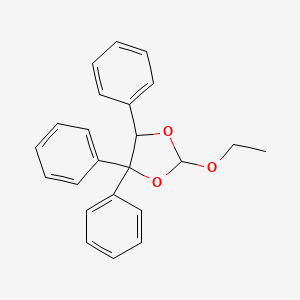

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
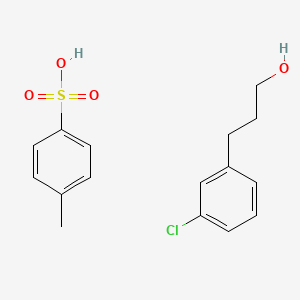

![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
